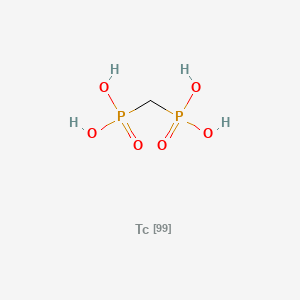
Tc-99m Mdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium-99m methylene diphosphonate is a radiopharmaceutical compound widely used in nuclear medicine for bone imaging. Technetium-99m is a metastable nuclear isomer of technetium-99, which emits gamma rays suitable for imaging. Methylene diphosphonate is a bisphosphonate that binds to hydroxyapatite in bone, making it an ideal agent for detecting bone abnormalities, such as metastases, fractures, and infections .
Preparation Methods
Technetium-99m methylene diphosphonate is prepared by labeling methylene diphosphonate with technetium-99m. The process involves the reduction of pertechnetate (TcO₄⁻) using a reducing agent, typically stannous chloride (SnCl₂), in the presence of methylene diphosphonate. The reaction is carried out in a sterile, lyophilized kit that contains all necessary reagents. The mixture is then reconstituted with a saline solution to form the final radiopharmaceutical product .
Chemical Reactions Analysis
Technetium-99m methylene diphosphonate undergoes several chemical reactions, primarily involving its coordination chemistry. The key reactions include:
Reduction: The reduction of pertechnetate (TcO₄⁻) to a lower oxidation state using stannous chloride.
Complexation: The formation of a complex between technetium and methylene diphosphonate.
Adsorption: The binding of the complex to hydroxyapatite in bone tissue.
Common reagents used in these reactions include stannous chloride as the reducing agent and methylene diphosphonate as the ligand. The major product formed is the technetium-99m methylene diphosphonate complex, which is used for bone imaging .
Scientific Research Applications
Technetium-99m methylene diphosphonate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying bone metabolism and the effects of various treatments on bone health.
Biology: Helps in understanding bone physiology and the mechanisms of bone diseases.
Medicine: Widely used in diagnostic imaging to detect bone metastases, fractures, infections, and other bone-related conditions. It is also used in evaluating bone grafts and prosthetic implants.
Industry: Employed in quality control and testing of materials that interact with bone tissue .
Mechanism of Action
The mechanism of action of technetium-99m methylene diphosphonate involves its selective uptake by bone tissue. After intravenous injection, the compound is rapidly cleared from the blood and accumulates in areas of high bone turnover. Methylene diphosphonate binds to hydroxyapatite crystals in the bone, and the technetium-99m emits gamma rays, which are detected by a gamma camera to produce images of the bone. This allows for the visualization of areas with increased osteoblastic activity, such as fractures, infections, and metastases .
Comparison with Similar Compounds
Technetium-99m methylene diphosphonate is often compared with other technetium-99m-labeled bisphosphonates, such as technetium-99m hydroxymethylene diphosphonate. While both compounds are used for bone imaging, technetium-99m methylene diphosphonate is preferred for its higher uptake in bone and better image quality. Other similar compounds include technetium-99m pyrophosphate and technetium-99m diphosphonate, which have different binding affinities and imaging characteristics .
Technetium-99m methylene diphosphonate stands out due to its optimal imaging properties, making it a valuable tool in nuclear medicine for diagnosing and monitoring bone-related conditions.
Properties
CAS No. |
80908-09-4 |
|---|---|
Molecular Formula |
CH6O8P2Tc-4 |
Molecular Weight |
306.91 g/mol |
IUPAC Name |
dioxido-oxo-(phosphonatomethyl)-λ5-phosphane;technetium-99;dihydrate |
InChI |
InChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1 |
InChI Key |
GEJDKFSIZBOWEL-SGNQUONSSA-J |
SMILES |
C(P(=O)(O)O)P(=O)(O)O.[Tc] |
Isomeric SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[99Tc] |
Canonical SMILES |
C(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc] |
Key on ui other cas no. |
80908-09-4 |
Synonyms |
Tc-99m-diphosphonate technetium diphosphonate technetium Tc 99m diphosphonate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















